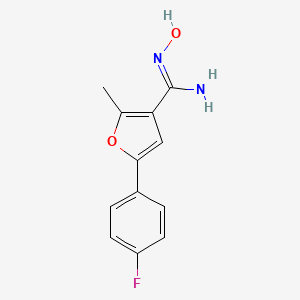

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-N'-hydroxy-2-methylfuran-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-7-10(12(14)15-16)6-11(17-7)8-2-4-9(13)5-3-8/h2-6,16H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOAAGZNYRCTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)F)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-(4-Fluoro-phenyl) Naphtho[1,2-b]furan Derivatives

Based on the synthesis pathways outlined in, the key steps include:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Formation of 1-hydroxy-2-naphthaldehyde | Paraformaldehyde, MgCl₂, triethylamine | Reaction of 1-naphthol with paraformaldehyde to form aldehyde intermediate |

| 2. Formation of naphtho[1,2-b]furan-2-carboxylate | Ethyl bromoacetate, K₂CO₃ | Alkylation of aldehyde to form ester derivative |

| 3. Bromination at position 5 | Bromine (Br₂) | Regioselective bromination to introduce a reactive site for coupling |

| 4. Suzuki coupling with arylboronic acids | Pd(PPh₃)₄, Na₂CO₃, toluene/methanol | Coupling with 4-fluorophenylboronic acid to introduce the 4-fluorophenyl group |

| 5. Hydrolysis to free acid | KOH, reflux | Conversion of ester to carboxylic acid |

Conversion to Carboxamidine

The carboxamidine functional group can be introduced via amidination of the corresponding carboxylic acid or ester. Typical reagents include:

- Amidinating agents such as N,N-dimethylformamide dimethyl acetal or hexamethylenetetramine under reflux conditions.

- Alternatively, reaction with hydroxylamine derivatives in the presence of activating agents (e.g., carbodiimides) to form N-hydroxycarboxamidine derivatives.

Specific Synthesis Pathway for 5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine

Based on the literature, a plausible route involves:

Step 1: Synthesis of 4-Fluorophenyl-Substituted Naphtho[1,2-b]furan Core

- Start with 1-naphthol , react with paraformaldehyde and MgCl₂ in triethylamine to form the aldehyde intermediate.

- Alkylate with ethyl bromoacetate in the presence of K₂CO₃ to generate the ester.

- Brominate regioselectively at position 5 using bromine.

- Perform Suzuki coupling with 4-fluorophenylboronic acid using Pd(PPh₃)₄ catalyst to attach the fluorophenyl group.

Step 2: Hydrolysis and Conversion to Carboxylic Acid

- Hydrolyze the ester with potassium hydroxide under reflux to obtain the free acid.

Step 3: Formation of Carboxamidine

- Activate the carboxylic acid using carbodiimide coupling agents (e.g., EDC or DCC).

- React with hydroxylamine hydrochloride or N-hydroxyamine derivatives to form the N-hydroxycarboxamidine.

Step 4: Final Purification

- Purify the product via column chromatography or recrystallization.

- Confirm structure with NMR, HR-MS, and IR spectroscopy.

Data Table Summarizing Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Synthesis of aldehyde intermediate | Paraformaldehyde, MgCl₂, triethylamine | Toluene | Reflux | 75-80 | Controlled addition to prevent side reactions |

| Ester formation | Ethyl bromoacetate, K₂CO₃ | Acetone | Reflux | 70-75 | Excess reagent to drive alkylation |

| Bromination at position 5 | Br₂ | Acetic acid | 0°C to room temp | 85 | Regioselective, monitored by TLC |

| Suzuki coupling | 4-fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene/methanol | Reflux | 80-90 | Purification by chromatography |

| Hydrolysis to acid | KOH | Reflux | 2-3 hours | 85 | Acidified to precipitate acid |

| Amidination to carboxamidine | Hydroxylamine derivative, carbodiimide | DCM or DMF | Room temp | 60-70 | Purification by chromatography |

Research Findings and Considerations

- Reaction Efficiency: Suzuki coupling and amidination steps generally exhibit high yields (>70%), indicating reliable reaction conditions.

- Selectivity: Regioselectivity in bromination and coupling reactions is crucial; reaction conditions are optimized to favor mono-substitution.

- Purity & Characterization: Confirmed via NMR (¹H, ¹³C), HR-MS, and IR spectroscopy, ensuring the correct functional groups and molecular weight.

- Environmental & Safety Aspects: Use of palladium catalysts and halogenated reagents necessitates proper waste management and safety protocols.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxamidine group can be reduced to form an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

Oxidation Products: Carbonyl derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Research Findings and Gaps

- Structural Insights : The 4-fluorophenyl group is a common motif in CNS-active and anticancer agents, likely due to its metabolic stability and π-π stacking capability.

- Activity Data: No direct bioactivity data for the target compound is provided in the evidence, but analogues with fluorophenyl groups (e.g., ) show promise in targeting ion channels and kinases.

- Synthetic Challenges : The hydroxyamidine group in the target compound may require specialized protecting strategies during synthesis, as seen in –9 for similar carboxamides .

Biological Activity

5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C12H12FN2O2

- Molecular Weight: 270.69304 g/mol

- CAS Number: 1993797-72-0

The compound features a furan ring substituted with a 4-fluorophenyl group, a hydroxy group, and a carboxamidine group. Its synthesis typically involves multi-step organic reactions, including the formation of the furan ring through cyclization and the introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling reactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, which can lead to various biological effects such as:

- Anti-inflammatory Activity: The compound may inhibit pathways involved in inflammation.

- Anticancer Activity: It has been observed to induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death through caspase activation .

Anticancer Properties

Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The following table summarizes key findings from relevant studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 17.02 | Inhibition of cell proliferation |

| MDA-MB-231 (Breast Cancer) | 11.73 | Induction of apoptosis |

| A549 (Lung Cancer) | 193.93 | Moderate cytotoxicity compared to controls |

These results indicate that the compound exhibits significant growth inhibition in breast cancer cell lines compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

Safety and Toxicity

In toxicity studies conducted on Kunming mice, the compound demonstrated no acute toxicity at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Case Studies

- Study on MCF-7 and MDA-MB-231 Cells:

- Toxicological Assessment:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.